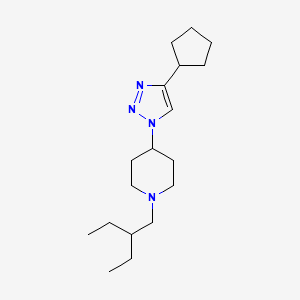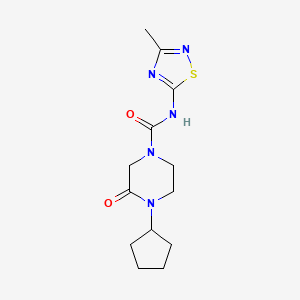![molecular formula C12H11F3N4O2S B5903631 N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea](/img/structure/B5903631.png)
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea, also known as TFB-TMX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB-TMX is a urea derivative that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea has been shown to have a low toxicity profile and does not exhibit significant side effects. Studies have also suggested that the compound has a favorable pharmacokinetic profile, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea is its potential as a novel therapeutic agent for cancer treatment. The compound has shown promising results in various studies and has a low toxicity profile. However, one of the limitations of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the compound's pharmacological properties.
Direcciones Futuras
There are several future directions for research on N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea. One of the areas of interest is the development of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea as a potential therapeutic agent for other diseases, such as neurodegenerative disorders. Another direction for research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea and its potential as a combination therapy with other anticancer agents.
Métodos De Síntesis
The synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea involves the reaction of 2-(trifluoromethoxy)benzaldehyde with 3-methyl-1,2,4-thiadiazol-5-amine, followed by the addition of urea. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anticancer agent. Studies have shown that N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[2-(trifluoromethoxy)benzyl]urea exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also shown promising results in inhibiting tumor growth in animal models.
Propiedades
IUPAC Name |
1-(3-methyl-1,2,4-thiadiazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2S/c1-7-17-11(22-19-7)18-10(20)16-6-8-4-2-3-5-9(8)21-12(13,14)15/h2-5H,6H2,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXFNKXUDNGJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)NCC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5903551.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5903564.png)


![N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide](/img/structure/B5903590.png)
![N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B5903600.png)


![N-(2-methylphenyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxamide](/img/structure/B5903625.png)
![3-(methylthio)-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine](/img/structure/B5903638.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5903645.png)
![2-[5-(3-acetylphenyl)-1H-indazol-1-yl]-N-(2-ethyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B5903655.png)
![N,N-dimethyl-4-{[4-(4-pyridin-3-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}aniline](/img/structure/B5903667.png)
![N-benzyl-5-{[cyclopropyl(2-methoxybenzyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5903672.png)